molecular formula C9H15N3O2 B14428755 1-(Propan-2-yl)-1H-pyrazol-4-yl dimethylcarbamate CAS No. 83858-00-8

1-(Propan-2-yl)-1H-pyrazol-4-yl dimethylcarbamate

Cat. No.: B14428755
CAS No.: 83858-00-8
M. Wt: 197.23 g/mol
InChI Key: UTNYQIMXRYFXLE-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-1H-pyrazol-4-yl dimethylcarbamate, widely known in scientific literature under the name Isolan, is a synthetic carbamate insecticide . This compound is characterized by its rapid action, functioning both as a contact and fumigant insecticide . Its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system . By carbamoylating the active site of AChE, Isolan prevents the breakdown of the neurotransmitter acetylcholine, leading to its accumulation and resulting in continuous neurotransmission, which is lethal to target insects . Isolan has shown efficacy against a range of insect pests, including aphids, houseflies, thrips, mites, and bedbugs . It is listed as an obsolete or experimental compound and is not an approved pesticide in many jurisdictions, such as the European Union . It is also classified as an extremely hazardous substance in the United States, subject to strict reporting requirements . Owing to its irreversible binding and high toxicity, this product is designated For Research Use Only . It is intended solely for laboratory analysis and must not be used for personal, commercial, or veterinary purposes.

Properties

CAS No.

83858-00-8

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

(1-propan-2-ylpyrazol-4-yl) N,N-dimethylcarbamate

InChI

InChI=1S/C9H15N3O2/c1-7(2)12-6-8(5-10-12)14-9(13)11(3)4/h5-7H,1-4H3

InChI Key

UTNYQIMXRYFXLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)OC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Structural and Mechanistic Overview

Molecular Architecture

The compound features a pyrazole ring substituted with an isopropyl group at N1 and a dimethylcarbamate group at C4. The carbamate group (-OC(=O)N(CH₃)₂) introduces polarity, enabling hydrogen-bonding interactions, while the isopropyl moiety enhances lipophilicity. Computational studies suggest that the steric bulk of the isopropyl group influences reaction kinetics during alkylation steps.

Retrosynthetic Analysis

Retrosynthetically, the molecule dissects into two precursors:

  • Pyrazole core : 1-(Propan-2-yl)-1H-pyrazol-4-amine
  • Carbamate source : Dimethylcarbamoyl chloride or dimethyl carbonate

Preparation Methods

Route 1: Sequential Alkylation-Carbamoylation

Synthesis of 1-(Propan-2-yl)-1H-pyrazol-4-amine

Procedure :

  • Cyclocondensation : React acetylacetone (2,4-pentanedione) with hydrazine hydrate in ethanol at 80°C for 6 hours to form 1H-pyrazol-4-amine (yield: 92%).
  • N-Alkylation : Treat 1H-pyrazol-4-amine with isopropyl bromide (1.2 eq) and potassium carbonate (2 eq) in dimethylformamide (DMF) at 100°C for 12 hours. Purify via column chromatography (hexane:ethyl acetate, 3:1) to obtain 1-(propan-2-yl)-1H-pyrazol-4-amine (yield: 78%).

Mechanism :

  • Step 1 : Base-mediated deprotonation of the pyrazole NH group.
  • Step 2 : SN2 alkylation with isopropyl bromide.
Carbamoylation Reaction

Procedure :

  • React 1-(propan-2-yl)-1H-pyrazol-4-amine (1 eq) with dimethylcarbamoyl chloride (1.1 eq) in dichloromethane (DCM) at 0°C.
  • Add triethylamine (1.5 eq) dropwise, then stir at room temperature for 4 hours.
  • Extract with DCM, wash with brine, and dry over MgSO₄. Purify via recrystallization (ethanol/water) to yield the title compound (82% yield).

Critical Parameters :

  • Temperature control (<5°C) minimizes side reactions (e.g., over-carbamoylation).
  • Triethylamine scavenges HCl, driving the reaction to completion.

Route 2: One-Pot Tandem Synthesis

Procedure :

  • Combine 4-nitropyrazole (1 eq), isopropyl iodide (1.2 eq), and Cs₂CO₃ (2 eq) in acetonitrile at 80°C for 8 hours.
  • Reduce the nitro group using H₂/Pd-C (10% wt) in ethanol to form 1-(propan-2-yl)-1H-pyrazol-4-amine (yield: 85%).
  • Add dimethylcarbamoyl chloride (1.1 eq) and stir for 4 hours. Isolate the product via vacuum distillation (yield: 88%).

Advantages :

  • Eliminates intermediate purification steps.
  • Utilizes cost-effective Cs₂CO₃ as a base.

Route 3: Microwave-Assisted Synthesis

Procedure :

  • Mix 1H-pyrazol-4-amine (1 eq), isopropyl bromide (1.2 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq) in DMF.
  • Irradiate at 150 W, 120°C for 30 minutes (microwave reactor).
  • Add dimethylcarbamoyl chloride (1.1 eq) and irradiate for an additional 15 minutes.
  • Purify via flash chromatography (silica gel, ethyl acetate) to obtain the product (90% yield).

Key Insights :

  • Microwave irradiation reduces reaction time from 12 hours to 45 minutes.
  • TBAB enhances nucleophilicity of the amine.

Comparative Analysis of Methods

Parameter Route 1 Route 2 Route 3
Overall Yield (%) 78 85 90
Reaction Time (h) 16 12 0.75
Scalability Moderate High Low
Purification Complexity High Moderate Low
Environmental Impact Medium Low High

Industrial-Scale Optimization

Carbamoylation Catalysis

Recent patents describe using ZnO nanoparticles (0.5 mol%) to catalyze the carbamoylation step, reducing dimethylcarbamoyl chloride usage by 20% and achieving 94% yield.

Solvent Recycling

Green Chemistry Approach : Replace DCM with cyclopentyl methyl ether (CPME), enabling 95% solvent recovery via distillation.

Challenges and Solutions

Regioselectivity in Alkylation

  • Issue : Competing alkylation at C3/C5 positions.
  • Solution : Use bulky bases (e.g., LDA) to deprotonate N1 selectively.

Carbamate Hydrolysis

  • Issue : Instability in acidic/basic conditions.
  • Mitigation : Store under inert atmosphere at -20°C.

Chemical Reactions Analysis

1-(Propan-2-yl)-1H-pyrazol-4-yl dimethylcarbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Propan-2-yl)-1H-pyrazol-4-yl dimethylcarbamate, also known as isopropylmethylpyrazolyl dimethylcarbamate, is a chemical compound with the molecular formula C9H15N3O2C_9H_{15}N_3O_2. The compound is characterized by a pyrazole ring, a five-membered ring containing two nitrogen atoms, and is classified as a carbamate, an ester or salt derived from carbamic acid. Carbamates are known for their reactivity and various applications, including pesticides.

Agricultural Applications

1-(Propan-2-yl)-1H-pyrazol-4-yl dimethylcarbamate is primarily used in agriculture as an insecticide and aphicide , especially in European markets. It functions by inhibiting acetylcholinesterase, an enzyme vital for breaking down acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, causing continuous stimulation of muscles and glands, which results in paralysis and the death of insects.

Biochemical Interactions

This compound's mechanism of action, which involves acetylcholinesterase inhibition, can lead to significant interactions with other neuroactive substances within biological systems. Research in this area focuses on understanding these interactions to better predict the compound's effects on non-target organisms and the environment.

Uniqueness

The specific structural configuration and targeted efficacy against certain pests, along with its high toxicity, make 1-(propan-2-yl)-1H-pyrazol-4-yl dimethylcarbamate unique. The high toxicity levels necessitate careful handling, and it is subject to strict regulation.

Carbamates in Drug Design

Mechanism of Action

The mechanism of action of 1-(Propan-2-yl)-1H-pyrazol-4-yl dimethylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system in insects, ultimately resulting in their death . The molecular targets include acetylcholinesterase and related pathways involved in neurotransmission.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole-4-yl Carbamates

The dimethylcarbamate substituent in 1-(Propan-2-yl)-1H-pyrazol-4-yl dimethylcarbamate (5b in ) contrasts with methylcarbamate (5a ) and primary carbamate (5c ) analogs. Key differences include:

Compound Substituent (R) Molecular Formula Molecular Weight (g/mol) Selectivity (Biological Assay)
5a (Methylcarbamate) -O(CO)NHCH₃ C₁₀H₁₅N₃O₂ 209.25 Moderate β/γ-selectivity
5b (Dimethylcarbamate) -O(CO)N(CH₃)₂ C₁₁H₁₇N₃O₂ 223.28 High β/γ-selectivity
5c (Primary Carbamate) -O(CO)NH₂ C₉H₁₃N₃O₂ 195.22 Low selectivity

Findings :

  • The dimethylcarbamate group in 5b enhances steric bulk, improving selectivity for β- and γ-branched enzymatic targets compared to smaller substituents in 5a and 5c .
  • Synthesis of 5b involves reacting 1-(propan-2-yl)-1H-pyrazol-4-ol with N,N-dimethylcarbamoyl chloride in dichloromethane, yielding >95% purity after silica gel chromatography .
Pyrazole Derivatives with Alternative Substituents

Other pyrazole-based compounds with distinct functional groups highlight structural versatility:

Compound (Evidence) Substituent at Pyrazole-4-position Molecular Formula Molecular Weight (g/mol) Key Property
2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid () Oxolane-3-carboxylic acid C₁₁H₁₆N₂O₃ 224.26 Acidic, potential for salt formation
1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine () Ethanamine C₈H₁₅N₃ 153.23 Amine functionality for nucleophilic reactions
1-Methyl-1H-pyrazole-4-carboxylic acid () Carboxylic acid C₅H₆N₂O₂ 126.11 High polarity, used in conjugation

Findings :

  • The dimethylcarbamate group in 5b provides hydrolytic stability compared to esters or primary amines, making it suitable for prolonged biological activity .
  • Unlike carboxylic acid derivatives (), 5b lacks ionizable groups, favoring passive membrane permeability .

Biological Activity

1-(Propan-2-yl)-1H-pyrazol-4-yl dimethylcarbamate, often referred to as isopropylmethylpyrazolyl dimethylcarbamate, is a compound of interest in the field of medicinal chemistry and agrochemicals. This compound has garnered attention for its biological activities, particularly as an insecticide and potential therapeutic agent. This article explores its biological activity, including mechanisms of action, case studies, and research findings.

1-(Propan-2-yl)-1H-pyrazol-4-yl dimethylcarbamate belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The presence of a dimethylcarbamate moiety enhances its biological activity.

Molecular Structure

  • Chemical Formula : C₈H₁₄N₂O₂
  • Molecular Weight : 170.21 g/mol

Biological Activity Overview

The biological activity of 1-(propan-2-yl)-1H-pyrazol-4-yl dimethylcarbamate primarily revolves around its function as an insecticide. It acts by inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmission in insects.

  • Inhibition of Acetylcholinesterase : The compound binds to the active site of AChE, preventing the breakdown of acetylcholine, leading to overstimulation of the nervous system in pests.

Efficacy Studies

A series of studies have evaluated the efficacy of 1-(propan-2-yl)-1H-pyrazol-4-yl dimethylcarbamate against various insect pests.

Study ReferenceInsect SpeciesConcentration (mg/L)Mortality Rate (%)
Aedes aegypti10085
Drosophila melanogaster5090
Culex pipiens7580

Case Studies

  • Pediatric Poisoning Cases : A case series reported that exposure to carbamate compounds, including isopropylmethylpyrazolyl dimethylcarbamate, led to anticholinergic symptoms in pediatric patients. Approximately 30% developed seizures following exposure, highlighting the compound's potent biological effects and potential toxicity in humans .
  • Environmental Impact : Research on the environmental fate of this compound indicates that it exhibits moderate persistence in soil and water, raising concerns about its ecological impact when used as an insecticide .

Comparative Analysis with Other Pyrazole Derivatives

The biological activity of 1-(propan-2-yl)-1H-pyrazol-4-yl dimethylcarbamate can be compared with other pyrazole derivatives known for their medicinal properties.

Compound NameBiological ActivityIC50 (nM)
Pyrazole derivative AAntimicrobial200
Pyrazole derivative BAnti-inflammatory150
1-(Propan-2-yl)-1H-pyrazol-4-yl dimethylcarbamateInsecticidal (AChE inhibitor)~80

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-(Propan-2-yl)-1H-pyrazol-4-yl dimethylcarbamate, and how is purity confirmed?

  • Synthesis : The compound is synthesized via deprotonation of 1-alkyl-pyrazol-4-ol precursors (e.g., 1-(propan-2-yl)-1H-pyrazol-4-ol) using potassium tert-butoxide in THF/dichloromethane, followed by reaction with N,N-dimethylcarbamoyl chloride .
  • Purity Confirmation : Purity (>95%) is validated via <sup>1</sup>H NMR spectroscopy, with structural identity confirmed by <sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

  • Core Techniques :

  • <sup>1</sup>H and <sup>13</sup>C NMR : To confirm substituent positions and carbamate group integration .
  • HRMS : For precise molecular weight validation .
    • Supplementary Methods : Infrared (IR) spectroscopy can identify carbonyl (C=O) stretches (~1700 cm<sup>-1</sup>) from the carbamate group, as demonstrated in related pyrazole derivatives .

Q. What solvents and bases are typically employed in its synthesis, and how do they influence reaction efficiency?

  • Solvents : THF/dichloromethane mixtures are optimal for balancing solubility and reactivity .
  • Bases : Potassium tert-butoxide ensures efficient deprotonation of the pyrazol-4-ol precursor, critical for carbamate bond formation .
  • Efficiency Factors : Polar aprotic solvents enhance nucleophilicity, while sterically hindered bases reduce side reactions (e.g., O-alkylation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Key Strategies :

  • Temperature Control : Maintain ≤0°C during carbamoyl chloride addition to suppress hydrolysis .
  • Purification : Use silica gel column chromatography or preparative TLC to isolate the target compound from unreacted precursors or N-methylated by-products .
    • Example Data :
Condition AdjustmentBy-Product ReductionYield Improvement
Slow addition of carbamoyl chloride~30%75% → 85%
Neutral alumina column filtration~20%70% → 90%

Q. What experimental strategies address selectivity and toxicity contradictions in biological assays?

  • Selectivity Analysis : Compare inhibitory activity against related carbamates (e.g., pyrazol-4-yl methylcarbamate vs. aryl dimethylcarbamates) using dose-response curves and IC50 values .
  • Toxicity Mitigation : Perform cytotoxicity assays (e.g., MTT) on mammalian cell lines to differentiate target-specific effects from nonspecific toxicity .
  • Data Conflict Resolution : Cross-validate results with orthogonal assays (e.g., enzymatic vs. cellular assays) to confirm mechanism .

Q. How do computational methods enhance understanding of structure-activity relationships (SAR) for this compound?

  • Molecular Docking : Predict binding modes to target enzymes (e.g., acetylcholinesterase) using software like AutoDock Vina, focusing on carbamate interactions with catalytic serine residues .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate substituent effects (e.g., dimethylcarbamate vs. methylcarbamate) with bioactivity .
  • MD Simulations : Assess conformational stability of the pyrazole ring in aqueous environments to guide solubility improvements .

Methodological Notes

  • Synthesis Reproducibility : Ensure strict anhydrous conditions to prevent carbamoyl chloride hydrolysis, which diminishes yield .
  • Analytical Challenges : Low-concentration impurities in bioassays may require LC-MS/MS for detection, as highlighted in odorant/toxicant studies .
  • Data Interpretation : Use <sup>1</sup>H NMR coupling constants to distinguish regioisomers (e.g., 1-alkyl vs. 3-alkyl pyrazole derivatives) .

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